molecular formula C8H10N2O2S B8318687 5-Acetyl-2-acetylaminomethylthiazole

5-Acetyl-2-acetylaminomethylthiazole

Cat. No.: B8318687
M. Wt: 198.24 g/mol
InChI Key: XDCYFJNKWRZSDR-UHFFFAOYSA-N
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Description

5-Acetyl-2-acetylaminomethylthiazole is a thiazole derivative characterized by an acetyl group at the 5-position and an acetylaminomethyl substituent at the 2-position of the thiazole ring. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities . The acetyl group at position 5 enhances metabolic stability and modulates electronic properties, while the acetylaminomethyl group at position 2 may improve solubility and bioavailability compared to simpler substituents like amino or phenylamino groups.

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

N-[(5-acetyl-1,3-thiazol-2-yl)methyl]acetamide

InChI

InChI=1S/C8H10N2O2S/c1-5(11)7-3-10-8(13-7)4-9-6(2)12/h3H,4H2,1-2H3,(H,9,12)

InChI Key

XDCYFJNKWRZSDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(S1)CNC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Analysis and Structural Modifications

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Position 2 Substituent Position 5 Substituent Key Features
5-Acetyl-2-acetylaminomethylthiazole Acetylaminomethyl (-NHCOCH3-CH2) Acetyl (-COCH3) Enhanced solubility due to polar acetylaminomethyl; potential metabolic stability
2-Phenylamino-4-methyl-5-acetylthiazole Phenylamino (-NHPh) Acetyl (-COCH3) Bulky phenyl group may reduce solubility but improve receptor binding
5-Acetyl-2-amino-4-methylthiazole Amino (-NH2) Acetyl (-COCH3) Simpler structure with higher reactivity; prone to oxidation
2-Amino-5-methylthiazole Amino (-NH2) Methyl (-CH3) Found as a Meloxicam impurity; limited bioactivity compared to acetyl analogs

Metabolic Stability and Toxicity

Thiazoles are generally noncarcinogenic and metabolized via glucuronidation or oxidation . The acetylaminomethyl group in this compound likely undergoes hydrolysis to release acetic acid and aminomethyl metabolites, which are less toxic than aromatic amines (e.g., phenylamino groups in analog ).

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